molecular formula C23H29N3O5S B2940433 N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 921914-93-4

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2940433
CAS No.: 921914-93-4
M. Wt: 459.56
InChI Key: DVZIBWPJFZWJCY-UHFFFAOYSA-N
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Description

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research into closely related chemical structures has shown the potential for developing compounds with significant anti-inflammatory activity. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory effects. Among these compounds, several showed significant anti-inflammatory activity, indicating the therapeutic potential of similar structures in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of compounds with similar chemical structures. Baviskar, Khadabadi, and Deore (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide derivatives and evaluated their antimicrobial efficacy. The synthesized compounds displayed significant antibacterial and antifungal activities, highlighting the potential of such chemical structures in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Pharmacokinetics Optimization

The optimization of pharmacokinetic properties is crucial for the development of effective therapeutic agents. Humphreys et al. (2003) explored structure-metabolism relationships to identify analogs of a lead compound with improved metabolic stability while maintaining potency. This research demonstrates the importance of understanding the metabolic pathways of chemical compounds to develop drugs with favorable pharmacokinetic profiles (Humphreys et al., 2003).

Antioxidant Activity

The role of compounds in modulating oxidative stress through antioxidant activity is a growing area of research. Chkirate et al. (2019) synthesized coordination complexes of pyrazole-acetamide derivatives and evaluated their antioxidant activity using various in vitro assays. The findings suggest that such compounds could serve as effective antioxidants, which is relevant for conditions associated with oxidative stress (Chkirate et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound is a complex molecule and could potentially interact with multiple targets. It’s important to note that the identification of a compound’s targets is a crucial step in understanding its mechanism of action .

Mode of Action

The mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by binding to active sites, thereby modulating their activity

Biochemical Pathways

The biochemical pathways affected by this compound are not yet known. The compound could potentially influence multiple pathways due to its complex structure. Understanding the biochemical pathways affected by a compound is essential for predicting its physiological effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects can be diverse, ranging from changes in cell signaling and function to alterations in cellular morphology .

Action Environment

The action environment of a compound refers to the biological and physical context in which it exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s stability, efficacy, and mode of action . The specific action environment of this compound is currently unknown.

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-6-11-26-19-13-18(7-9-20(19)31-14-23(4,5)22(26)28)25-32(29,30)21-10-8-17(12-15(21)2)24-16(3)27/h7-10,12-13,25H,6,11,14H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZIBWPJFZWJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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